Methyl 3-oxobutaneperoxoate
Description
Contextualization within the Peroxyester Class in Organic Chemistry and Polymer Science
Peroxyesters are a class of organic compounds characterized by the presence of a peroxy (-O-O-) linkage adjacent to an ester group. This unique structural motif renders them susceptible to cleavage under relatively mild conditions, a property that is harnessed in various chemical transformations. In organic chemistry, peroxyesters serve as sources of radicals for a variety of reactions.
In the realm of polymer science, peroxyesters are of paramount importance. americanchemistry.com They are widely utilized as initiators for free-radical polymerization, a process responsible for the synthesis of a vast array of commercially important polymers. numberanalytics.com The choice of a specific peroxyester can significantly influence the polymerization process and the properties of the resulting polymer. americanchemistry.com The structure of the organic groups attached to the peroxyester backbone can dramatically affect its thermal stability and reactivity. americanchemistry.com
Significance of Peroxyesters as Radical Initiators in Contemporary Chemical Synthesis
The primary role of peroxyesters in chemical synthesis is to act as radical initiators. wikipedia.org Radical initiators are substances that can generate highly reactive radical species under mild conditions, which then trigger and sustain radical chain reactions. numberanalytics.comwikipedia.org The defining feature of peroxyesters in this context is their weak oxygen-oxygen single bond, which has a low bond dissociation energy. wikipedia.org
Upon heating or, in some cases, exposure to light, this bond undergoes homolytic cleavage, breaking apart to form two radical fragments. americanchemistry.com These initial radicals can then participate in a variety of chemical reactions. In polymer synthesis, these radicals react with monomer units to initiate the growth of polymer chains. numberanalytics.com The rate of decomposition of a peroxyester is a critical parameter, often characterized by its half-life at a given temperature. This allows for the selection of an appropriate initiator for specific reaction conditions and desired polymerization rates. americanchemistry.com
The general mechanism for the thermal decomposition of a peroxyester involves the initial formation of an acyloxy radical and an alkoxy radical. These primary radicals can then undergo further reactions, such as decarboxylation or fragmentation, to generate other radical species that propagate the desired chemical transformation.
Research Trajectory and Unexplored Dimensions for Methyl 3-oxobutaneperoxoate
The following table outlines potential research directions for this compound based on the known chemistry of related compounds:
| Research Area | Potential Focus |
| Synthesis and Characterization | Development of efficient and safe synthetic routes. Detailed spectroscopic and thermal analysis to determine its stability and decomposition kinetics. |
| Polymerization Initiation | Investigation of its efficiency as a radical initiator for various monomers. Study of the influence of the keto group on the polymerization process and the properties of the resulting polymers. |
| Functional Polymers | Use as a "functional initiator" to introduce ketone groups at the end of polymer chains, which can then be used for post-polymerization modifications. |
| Organic Synthesis | Exploration of its use in selective oxidation reactions or as a precursor for generating specific radical intermediates for carbon-carbon bond formation. |
The study of analogous compounds, such as other short-chain keto-peroxyesters, could provide valuable insights into the expected behavior and potential applications of this compound. Further research is necessary to fully elucidate the unique chemical properties and potential of this specific compound.
Structure
3D Structure
Properties
CAS No. |
105025-71-6 |
|---|---|
Molecular Formula |
C5H8O4 |
Molecular Weight |
132.11 g/mol |
IUPAC Name |
methyl 3-oxobutaneperoxoate |
InChI |
InChI=1S/C5H8O4/c1-4(6)3-5(7)9-8-2/h3H2,1-2H3 |
InChI Key |
BYZICMCOUPZBCL-UHFFFAOYSA-N |
SMILES |
CC(=O)CC(=O)OOC |
Canonical SMILES |
CC(=O)CC(=O)OOC |
Synonyms |
Butaneperoxoic acid, 3-oxo-, methyl ester (9CI) |
Origin of Product |
United States |
Mechanistic Investigations of Methyl 3 Oxobutaneperoxoate Decomposition and Radical Generation
Fundamental Principles of Peroxyester Thermal Decomposition
The thermal decomposition, or thermolysis, of peroxyesters is a reaction initiated by heat, which provides the necessary energy to break chemical bonds. scienceinfo.combyjus.com This process is fundamentally an endothermic reaction, as energy is absorbed to cleave the bonds within the reactant molecule. scienceinfo.combyjus.com The stability of a peroxyester and the conditions required for its decomposition are highly dependent on its specific molecular structure.
The foundational step in the thermal decomposition of a peroxyester is the homolytic cleavage of the peroxide bond (O-O). This bond is inherently weak and susceptible to breaking when subjected to thermal energy. Homolytic cleavage results in the formation of two radical species, with the bonding electrons being distributed evenly between the two resulting fragments. In the specific case of Methyl 3-oxobutaneperoxoate, the initial homolytic scission of the O-O bond is expected to yield a 3-oxobutanoyloxy radical and a methoxy (B1213986) radical.
The decomposition of peroxyesters can proceed through different dissociation pathways, primarily categorized as single-bond or two-bond cleavage mechanisms.
Single-Bond Cleavage: This is a stepwise process where the initial and rate-determining step is the homolytic cleavage of the O-O bond, as described above. This pathway produces an acyloxy radical and an alkoxy radical as discrete intermediates.
Two-Bond Cleavage (or Concerted Cleavage): In this pathway, the cleavage of the O-O bond occurs simultaneously with the fragmentation of an adjacent carbon-carbon bond. This concerted mechanism bypasses the formation of the acyloxy radical intermediate, directly yielding an alkyl radical, an alkoxy radical, and a molecule of carbon dioxide. The prevalence of this pathway is influenced by the stability of the alkyl radical that would be formed.
The table below summarizes these distinct initial dissociation pathways for this compound.
| Decomposition Pathway | Description | Initial Products from this compound |
| Single-Bond Cleavage | Stepwise homolytic cleavage of the O-O bond. | 3-oxobutanoyloxy radical + Methoxy radical |
| Two-Bond Cleavage | Concerted homolytic cleavage of O-O and C-C bonds. | Acetonylmethyl radical + Methoxy radical + Carbon dioxide |
Following the single-bond cleavage pathway, the primary radical intermediates generated from this compound are the 3-oxobutanoyloxy radical and the methoxy radical. These radicals are highly reactive and serve as precursors to subsequent chemical events. The formation of these initial radicals is a critical step that initiates a cascade of further reactions.
Acyloxy radicals are often unstable and can undergo rapid decarboxylation, which involves the loss of a carbon dioxide (CO₂) molecule to form a more stable alkyl or aryl radical. wikipedia.org For the 3-oxobutanoyloxy radical generated from this compound, this subsequent fragmentation is a highly probable event.
Initial Cleavage: CH₃C(O)CH₂C(O)O-OCH₃ → CH₃C(O)CH₂C(O)O• (3-oxobutanoyloxy radical) + •OCH₃ (Methoxy radical)
Decarboxylation: CH₃C(O)CH₂C(O)O• → CH₃C(O)CH₂• (Acetonylmethyl radical) + CO₂
This sequence highlights how a single peroxyester molecule can be the source of multiple, distinct radical species.
Formation of Acyloxy and Alkoxy Radicals
Photolytic Decomposition Pathways of Peroxyesters
Photolytic decomposition, or photolysis, utilizes light energy to initiate chemical reactions. scienceinfo.com In this process, a molecule absorbs a photon of light, providing the energy required to break chemical bonds. scienceinfo.compharmaguideline.com For peroxyesters, photolysis serves as an alternative method to thermal decomposition for generating radical intermediates. The absorption of ultraviolet (UV) light can induce the homolytic cleavage of the weak O-O bond, similar to the initial step in thermolysis. pharmaguideline.com This process generates the same initial radical pairs—an acyloxy radical and an alkoxy radical—which can then undergo the same subsequent reactions, such as decarboxylation. wikipedia.orgnumberanalytics.com The primary distinction is the energy source: light instead of heat.
| Decomposition Type | Energy Source | Initiation Step | Primary Radicals Formed |
| Thermolysis | Heat | Endothermic bond breaking scienceinfo.combyjus.com | Acyloxy and Alkoxy Radicals |
| Photolysis | Light (Photons) | Absorption of light energy scienceinfo.compharmaguideline.com | Acyloxy and Alkoxy Radicals |
Induced Decomposition Mechanisms and Catalysis
The decomposition of peroxyesters is not limited to initiation by heat or light; it can also be induced by the presence of other chemical species, a process known as induced or catalyzed decomposition. This can occur through several mechanisms, including radical attack or catalysis by metal ions. whiterose.ac.uk
For instance, a radical (R•) present in the reaction mixture can attack the peroxyester molecule, leading to its decomposition. This is a common feature in radical chain reactions where the products of one decomposition event can initiate another.
Furthermore, certain metal ions, particularly those with variable oxidation states such as iron, can catalyze the decomposition of peroxides. mdpi.com Theoretical studies on similar systems have shown that metal catalysis can significantly lower the energy barrier for radical generation. mdpi.com For example, an iron catalyst can interact with a peroxide, facilitating a single electron transfer (SET) that initiates the cleavage of the O-O bond and the generation of radicals. mdpi.com Such catalytic cycles can provide a more controlled and efficient pathway for radical production at lower temperatures than required for purely thermal decomposition. mdpi.comndsu.edu The specific mechanism and efficiency of catalysis depend on the nature of the peroxyester, the metal catalyst, and the reaction conditions. whiterose.ac.ukepri.com
Influence of Specific Catalysts and Promoters on Decomposition Rates
The decomposition of organic peroxides, including peroxyesters like this compound, can be significantly accelerated through the use of catalysts and promoters. These substances facilitate the generation of free radicals at temperatures lower than those required for purely thermal decomposition. americanchemistry.com The primary mechanism involves the homolytic fission of the weak oxygen-oxygen bond, a process that is energetically demanding and can be made more favorable by the presence of a catalyst. anuradha.co.in
A predominant class of catalysts for peroxyester decomposition is transition metal salts. fsu.edu Salts of cobalt, iron, and copper are particularly effective and are widely used in industrial applications, such as the curing of polyester (B1180765) resins. americanchemistry.comarkema.com Cobalt salts, such as cobalt naphthenate and cobalt octoate, are common accelerators. anuradha.co.inarkema.com These compounds facilitate a redox-based decomposition cycle. For instance, a Co(II) species can react with the peroxyester, leading to the formation of a Co(III) species and an alkoxy radical, along with a carboxylate anion. The cycle is completed by the reaction of another peroxide molecule with the Co(III) species, regenerating Co(II).
The effectiveness of these metal catalysts can be enhanced by the use of synergistic promoters. Potassium octoate, for example, is often used with cobalt accelerators to achieve a faster cure and reduce costs. anuradha.co.in
Amines, particularly tertiary aromatic amines like diethyl aniline, also function as effective accelerators for peroxide decomposition. google.comnouryon.com They are often used in combination with metal salts. arkema.com The mechanism is believed to involve the formation of a charge-transfer complex between the amine and the peroxide, which weakens the O-O bond and facilitates its cleavage. Other nitrogen-containing compounds, such as 1,4-diazabicyclo- anuradha.co.inanuradha.co.inanuradha.co.in-octane (DABCO) and 1,8-diazabicyclo- fsu.eduarkema.com-undec-7-ene (DBU), can also act as promoters. google.com
More recently, novel catalytic systems have been explored, including heteropoly acids and specific dioxo-compounds (diketones, dialdehydes, or ketoaldehydes), which offer metal-free alternatives for promoting peroxide decomposition. google.comgoogle.com
| Catalyst/Promoter Class | Specific Examples | General Role |
|---|---|---|
| Transition Metal Salts | Cobalt Octoate, Cobalt Naphthenate, Copper Naphthenate, Iron Salts | Primary accelerator; facilitates redox decomposition cycle. americanchemistry.comanuradha.co.in |
| Synergistic Promoters | Potassium Octoate | Used with metal salts to enhance activity and modify properties. anuradha.co.in |
| Amines | Diethyl Aniline, Dimethylaniline, DABCO, DBU | Acts as an accelerator, often in combination with metal salts. google.comgoogle.com |
| Metal-Free Catalysts | Heteropoly Acids, Dioxo-compounds (e.g., 2,4-Pentanedione), Carbon Matrices | Alternative catalysts to avoid metal contamination. nouryon.comgoogle.comresearchgate.net |
Metal-Independent Decomposition Pathways and Their Significance
In the absence of metal catalysts or other promoters, the decomposition of peroxyesters like this compound proceeds primarily through thermal initiation. This process involves the cleavage of the labile peroxy (O-O) bond to generate radical species. The precise pathway of this thermal decomposition is highly dependent on the structure of the peroxyester.
Two main non-catalytic decomposition mechanisms are recognized:
Single-Bond Scission: This pathway involves the initial homolytic cleavage of only the O-O bond. For a generic peroxyester, this produces an alkoxy radical and a carbonyloxy (acyloxy) radical. The resulting carbonyloxy radical can then undergo a subsequent, very rapid β-scission to release carbon dioxide and form a new carbon-centered radical. This two-step process is typical for "primary" aliphatic peroxyesters.
Concerted Two-Bond Scission: In this mechanism, the O-O bond cleavage and the C-C bond cleavage (leading to CO₂ formation) occur simultaneously. This concerted pathway bypasses the formation of the carbonyloxy radical intermediate and directly yields an alkoxy radical, a carbon-centered radical, and a molecule of carbon dioxide. This pathway is more common for "secondary" and "tertiary" peroxyesters, where the resulting carbon-centered radical is more stable.
The distinction between these pathways is significant as it affects the nature and distribution of the initially formed radicals, which in turn influences the efficiency of subsequent reactions, such as polymerization initiation. The activation parameters of the decomposition reaction can provide insight into which mechanism is dominant. Concerted two-bond scission generally has a lower activation enthalpy but a more positive activation entropy compared to single-bond scission.
Beyond simple thermal cleavage, metal-free catalytic systems can also facilitate decomposition. For example, certain carbon-based materials like carbon nanotubes and graphene have been shown to catalyze the decomposition of peroxides through an electron transfer mechanism. researchgate.net Similarly, specific diketones and other dioxo-compounds can act as catalysts for peroxide decomposition without involving transition metals. google.com
Advanced Radical Chemistry of Peroxyester-Derived Species
Self- and Cross-Reactions of Peroxy Radicals (RO₂) and Product Formation
The decomposition of this compound generates primary radicals which, in an oxygen-rich environment, rapidly form organic peroxy radicals (RO₂). These RO₂ radicals are key intermediates in atmospheric and combustion chemistry and can undergo self-reactions (RO₂ + RO₂) or cross-reactions with other peroxy radicals (RO₂ + R'O₂). beilstein-journals.org These reactions are complex and proceed through multiple product channels, with branching ratios that are highly dependent on the structure of the R group. beilstein-journals.org
The general mechanism for the self-reaction of two peroxy radicals is believed to proceed via a transient tetroxide intermediate (RO₄R), which can decompose through several pathways: beilstein-journals.org
Non-terminating Channel: Formation of two alkoxy radicals (RO) and an oxygen molecule (O₂). RO₂ + RO₂ → [RO₄R] → 2RO + O₂
Terminating Channel (a): Formation of an alcohol (ROH) and a carbonyl compound. RO₂ + RO₂ → [RO₄R] → ROH + R'CHO + O₂ (where R'CHO is the corresponding carbonyl)
Terminating Channel (b): Formation of a stable peroxide dimer (ROOR) and an oxygen molecule. RO₂ + RO₂ → [RO₄R] → ROOR + O₂
The rate coefficients for these reactions and the branching ratios between the channels vary significantly. For example, the self-reaction of the methyl peroxy radical (CH₃O₂) primarily produces two methoxy radicals (CH₃O), while reactions of larger, more substituted peroxy radicals may favor the alcohol and carbonyl-forming channels. beilstein-journals.org Cross-reactions between different types of peroxy radicals, such as an acyl peroxy radical and an alkyl peroxy radical, are often assumed to be collision-limited. proakademia.eu These reactions are a significant source of low-volatility, highly oxygenated molecules that contribute to the formation of secondary organic aerosols (SOA) in the atmosphere. fsu.edunouryon.com
| Reaction Channel | Products | Significance |
|---|---|---|
| Alkoxy Radical Formation | 2 RO• + O₂ | Propagates radical chain; RO• is highly reactive. beilstein-journals.org |
| Alcohol + Carbonyl Formation | ROH + R'C(O)R'' + O₂ | Termination pathway; forms stable, non-radical products. beilstein-journals.org |
| Peroxide Dimer Formation | ROOR + O₂ | Termination pathway; leads to accretion products (dimers). fsu.edubeilstein-journals.org |
Alkoxy Radical Decomposition Channels Leading to Ether and Ester Accretion Products
Alkoxy radicals (RO), formed from the decomposition of peroxyesters or from the self-reaction of peroxy radicals, are themselves highly reactive intermediates. Their fate is critical in determining the final product distribution. Key atmospheric sink pathways for alkoxy radicals include reaction with O₂, isomerization, and decomposition via bond fission. anuradha.co.in
Recently, research has highlighted that the recombination of peroxy radicals can lead to more than just peroxide (ROOR) dimers. nouryon.complastipigments.com A novel mechanism suggests that within the transient complex formed during RO₂ + RO₂ reactions, one of the alkoxy radicals can undergo extremely rapid decomposition before the accretion step. This decomposition, typically a β-scission, fragments the alkoxy radical, and the resulting fragment then combines with the other alkoxy radical to form a stable ether (ROR') or ester (RC(O)OR') accretion product. nouryon.complastipigments.com
The β-scission reaction involves the cleavage of a bond beta to the oxygen atom of the alkoxy radical, yielding a carbonyl compound and a new, smaller alkyl radical. plastipigments.com If this occurs within the reaction complex, the newly formed alkyl radical can combine with the second alkoxy radical to form an ether. Alternatively, if the initial RO₂ was an acyl peroxy radical, the resulting in-complex alkoxy decomposition can lead to an ester product. nouryon.com
This pathway is significant because:
It forms more stable C-O-C (ether) or C(O)-O-C (ester) linkages compared to the labile O-O (peroxide) bond.
It represents a mechanism for the formation of slightly fragmented but highly stable, low-volatility accretion products that can contribute to aerosol growth. plastipigments.com
The rates of these in-complex decomposition reactions can be very high (estimated on the order of 10⁸ s⁻¹ or faster for certain structures), making this a potentially common channel. nouryon.com
Atmospheric Oxidation Mechanisms Involving Peroxy and Hydroxyl Radicals (e.g., Methyl Methacrylate (B99206) Analogs)
The atmospheric degradation of unsaturated esters like methyl methacrylate (MMA), an analog of potential radical products from this compound, is primarily initiated by reaction with hydroxyl (OH) radicals during the day. google.com The dominant reaction pathway is the electrophilic addition of the OH radical to the carbon-carbon double bond. arkema.com
Following the initial OH addition to MMA, the subsequent chemical cascade proceeds as follows:
OH Addition: The OH radical adds preferentially to the terminal carbon (C1) of the double bond, as this forms a more stable tertiary radical on the adjacent carbon (C2). arkema.com
O₂ Addition: The resulting hydroxyalkyl radical rapidly reacts with atmospheric oxygen (O₂) to form a 1,2-hydroxyalkyl peroxy radical (RO₂).
RO₂ Reactions: In NOx-rich (polluted) environments, the peroxy radical reacts primarily with nitric oxide (NO) to form a 1,2-hydroxyalkoxy radical (RO). In NOx-free (remote) environments, the peroxy radical will undergo self- and cross-reactions. arkema.com
Alkoxy Radical Decomposition: The 1,2-hydroxyalkoxy radical is unstable and rapidly decomposes. For the main adduct from MMA, decomposition occurs primarily via C-C bond scission.
Channel A (C1-C2 scission): This is the major channel, breaking the bond between the two carbons of the original double bond. It yields methyl pyruvate (B1213749) and a •CH₂OH radical, which is quickly oxidized to formaldehyde (B43269). arkema.com
Channel B (C2-C3 scission): A minor channel involving cleavage of the bond adjacent to the ester group, which would yield hydroxyacetone (B41140) and a CH₃OC(O)• radical. arkema.com
Experimental studies have confirmed that for MMA oxidation by OH radicals, the pathway leading to methyl pyruvate and formaldehyde is overwhelmingly dominant, with molar yields of approximately 92% and 87%, respectively, in the presence of NOx. arkema.com This indicates that the decomposition of the intermediate alkoxy radical is highly selective.
| Product | Molar Yield (%) | Formation Pathway |
|---|---|---|
| Methyl Pyruvate | 92 ± 16 | Major C1-C2 scission of the 1,2-hydroxyalkoxy radical intermediate. arkema.com |
| Formaldehyde | 87 ± 12 | Co-product of C1-C2 scission (from oxidation of •CH₂OH radical). arkema.com |
| Other Carbonyls | < 8 | From minor decomposition channels. arkema.com |
Unimolecular Decomposition and H-Atom Transfer in Peroxy Adducts
Peroxy adducts, particularly those with nearby functional groups, can undergo significant unimolecular reactions that compete with bimolecular processes. A key unimolecular pathway is intramolecular hydrogen atom transfer (H-atom shift). americanchemistry.com This is especially important for peroxy radicals in low-NOx environments where bimolecular reaction partners are scarce.
A common and often favorable mechanism is a 1,5-H shift , where a hydrogen atom from a hydroxyl, hydroperoxy, or even an alkyl group is transferred to the peroxy radical center through a six-membered ring transition state. For a β-hydroxy peroxy radical, this 1,5-migration of the hydroxyl H-atom transforms the peroxy radical into a β-hydroperoxyethoxy radical.
This isomerization is often the rate-limiting step for subsequent rapid decomposition. The newly formed radical can undergo C-C bond cleavage, leading to the formation of stable carbonyl products and an OH radical. For example, theoretical studies on the β-hydroxyethylperoxy radical (formed from ethene oxidation) show that a 1,5-H shift is the most energetically favorable pathway. This is followed by C-C bond cleavage, ultimately yielding two molecules of formaldehyde and regenerating an OH radical, representing a significant radical propagation channel.
In some cases, the peroxy adduct can undergo electrocyclic ring closure to form a cyclic peroxide (e.g., a dioxole), which then decomposes to radical products. For certain Criegee intermediates, an intramolecular 1,4 H-atom transfer can occur to form a vinyl hydroperoxide (VHP) intermediate, which subsequently decomposes to yield hydroxyl and vinoxylic radicals. google.com These unimolecular pathways are crucial for understanding radical cycling and the formation of oxygenated products in atmospheric and combustion systems. researchgate.net
Computational Elucidation of Reaction Pathways and Transition States
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of chemical reactions, including the decomposition of organic peroxides. While direct computational studies specifically targeting this compound are not extensively available in the current body of literature, a wealth of theoretical research on analogous peroxy esters and β-keto compounds provides a robust framework for understanding its likely decomposition pathways and the associated transition states. These computational investigations offer detailed insights into reaction energetics, bond-breaking and bond-forming processes, and the structural geometries of transient intermediates and transition states that are often difficult or impossible to determine experimentally.
Predicted Decomposition Pathways
Based on computational studies of similar peroxy esters, the decomposition of this compound is expected to proceed through one or more competing pathways. The primary routes involve the homolytic cleavage of the weak peroxide (O-O) bond, which is characteristic of organic peroxides. However, the presence of the β-keto group introduces the possibility of more complex, concerted, or stepwise rearrangement mechanisms.
One of the principal decomposition pathways predicted by theoretical models for peresters is a two-bond scission process. cdnsciencepub.com In this mechanism, the O-O bond and the adjacent C-C bond cleave in a concerted or near-concerted fashion. For this compound, this would lead to the formation of a methyl radical, carbon dioxide, and an acetonyl radical.
Another significant pathway is the initial homolysis of the O-O bond to form a carboxy radical and a tert-butoxy (B1229062) radical. The carboxy radical is highly unstable and is predicted to undergo rapid decarboxylation to generate an alkyl or aryl radical and carbon dioxide. Computational studies on various peresters support this stepwise mechanism, often identifying a very low energy barrier for the decarboxylation step. researchgate.net
The β-keto functionality in this compound suggests the potential for alternative decomposition routes, such as those involving intramolecular rearrangements. Theoretical investigations on the decomposition of β-keto acids have shown that decarboxylation can be facilitated by the formation of a cyclic transition state. rsc.org A similar intramolecular rearrangement could potentially occur in this compound, although this is likely to be less favorable than direct homolysis in non-polar solvents.
Transition State Analysis
The transition state (TS) represents the highest energy point along the reaction coordinate, and its structure and energy are critical in determining the rate and feasibility of a particular reaction pathway. Computational studies allow for the precise characterization of these transient structures.
For the one-bond homolytic cleavage of the O-O bond, the transition state would be characterized by an elongated O-O bond distance. DFT calculations on simple peroxy esters show that the activation energy for this process is highly dependent on the nature of the substituents.
In the case of a concerted two-bond scission, the transition state would involve the simultaneous stretching of the O-O and C-C bonds. Computational models of such transition states for analogous peresters indicate a highly asynchronous process, where O-O bond cleavage is typically more advanced than C-C bond scission at the transition state. cdnsciencepub.com
The table below, based on computational data for analogous compounds, illustrates the typical range of activation energies for different decomposition pathways of peroxy esters.
| Decomposition Pathway | Analogous Compound | Computational Method | Calculated Activation Energy (kcal/mol) |
| One-bond O-O Homolysis | tert-Butyl peroxyacetate | DFT (B3LYP) | 35-40 |
| Concerted Two-bond Scission | tert-Butyl peroxybenzoate | DFT (B3LYP) | 28-33 |
| Pyridine-mediated Decomposition | tert-Butyl peroxyformate | DLPNO/CCSD(T) | 20-25 |
Note: The data presented in this table is derived from computational studies on analogous compounds and is intended to be illustrative of the general energetic landscape for peroxy ester decomposition. Specific values for this compound may vary.
Radical Generation and Subsequent Reactions
A primary focus of mechanistic investigations into peroxy compounds is their role as radical initiators. Computational studies provide valuable information on the identity and energetics of the radicals formed upon decomposition. The decomposition of this compound is expected to generate a variety of radical species, including methyl, acetonyl, and methoxycarbonyl radicals, depending on the specific decomposition pathway.
DFT calculations can be used to determine the relative stability of these radical species, which in turn influences the subsequent reaction pathways. For example, the acetonyl radical can undergo a variety of reactions, including dimerization, hydrogen abstraction, or addition to unsaturated systems. Computational models can help to predict the most favorable of these subsequent reactions by calculating the activation barriers for each possible pathway.
Reaction Kinetics of Methyl 3 Oxobutaneperoxoate and Peroxyester Radical Reactions
Thermal Decomposition Kinetics of Peroxyesters
The thermal decomposition of peroxyesters is a first-order reaction, meaning the rate of decomposition is directly proportional to the concentration of the peroxide. americanchemistry.com This process is crucial as it generates the free radicals necessary for initiating reactions like polymerization. americanchemistry.com The stability and decomposition rate of a peroxyester are significantly influenced by its molecular structure, particularly the nature of the organic groups attached to the peroxy bond. americanchemistry.com
The half-life of an organic peroxide, the time it takes for half of the initial amount to decompose at a specific temperature, is a key parameter for comparing the reactivity of different peroxyesters. americanchemistry.comscribd.com The 10-hour half-life temperature is a widely used benchmark. americanchemistry.com The structure of the organic groups can dramatically affect the thermal stability and, consequently, the half-life temperature. americanchemistry.com
The activation energy (Ea) of decomposition is also highly dependent on the peroxyester's structure. For aliphatic tert-butyl peroxyesters, the type of carbon atom alpha to the carbonyl group is a controlling factor. researchgate.netgwdg.de
Primary tert-butyl peroxyesters exhibit higher activation energies, around 140-145 kJ/mol. researchgate.netgwdg.de
Secondary tert-butyl peroxyesters have activation energies around 130 kJ/mol. researchgate.netgwdg.de
Tertiary tert-butyl peroxyesters have the lowest activation energies, approximately 120 kJ/mol. researchgate.netgwdg.de
This trend is directly related to the stability of the resulting free radical. researchgate.net Similar activation energy values are observed for the corresponding tert-amyl peroxyesters. gwdg.de
Table 1: Activation Energies for Decomposition of Aliphatic Peroxyesters
| Peroxyester Type (based on α-carbon) | Typical Activation Energy (Ea) |
|---|---|
| Primary | ~140-145 kJ/mol |
| Secondary | ~130 kJ/mol |
| Tertiary | ~120 kJ/mol |
This table is generated based on data for aliphatic tert-butyl and tert-amyl peroxyesters. researchgate.netgwdg.de
Kinetic modeling is essential for understanding and optimizing polymerization processes where peroxyesters act as initiators. These models often incorporate the concept of initiator efficiency, which is the fraction of radicals that successfully initiate polymerization. ugent.be For more detailed analysis, reaction network models are generated to account for all possible reactions of the initiator-derived radicals. ugent.be These models require accurate rate coefficients for individual reaction steps, including dissociation and β-scission. ugent.be The decomposition kinetics can be influenced by factors such as pressure and the solvent environment. researchgate.netgwdg.de For instance, the decomposition rate of tert-amyl peroxyesters is consistently higher than that of their tert-butyl counterparts under identical conditions. gwdg.de
The activation parameters suggest that primary aliphatic peroxyesters tend to decompose through a single-bond scission, whereas secondary and tertiary peroxyesters favor a concerted two-bond scission. researchgate.netgwdg.de This difference in mechanism significantly impacts the initiator's efficiency in free-radical polymerization. gwdg.de
For example, the Arrhenius parameters for the dissociation and β-scission of tert-butyl peroxy-neo-decanoate (TBPD), another peroxyester, have been used in kinetic models for vinyl chloride polymerization. ugent.be The activation energy for the C-C bond scission in bottlebrush macromolecules, a related process, has been determined to be in the range of 80-220 kJ/mol. nih.gov
Kinetic Modeling of Initiator Decomposition in Complex Systems
Kinetics of Peroxyester-Initiated Radical Reactions
The reactions of organic compounds with atmospheric radicals like hydroxyl (OH), nitrate (B79036) (NO3), ozone (O3), and halogen atoms are extensively studied. mdpi.comwhiterose.ac.uk Structure-activity relationships (SARs) are often used to estimate the rate constants for these reactions. mdpi.com
OH Radicals: The rate constant for the reaction of OH with ozone at 300 K is approximately 8 x 10⁻¹⁴ cm³/molecule·s. nih.gov
NO3 Radicals: These radicals react with many organic compounds, and their rate constants are generally lower than those for the sulfate (B86663) radical. nist.gov
O3 (Ozone): The rate of reaction of ozone with unsaturated compounds depends on the structure of the double bond. whiterose.ac.uk SAR methods have been developed to estimate these rate constants for a wide range of alkenes. copernicus.org The rate constant for the reaction of the hydroperoxyl radical (HO2) with ozone is about 3 x 10⁻¹⁵ cm³/molecule·s. nih.gov
Halogen Atoms: Rate constants for reactions with chlorine atoms are also estimated using SAR methods. mdpi.com
While specific rate constants for methyl 3-oxobutaneperoxoate with these radicals are not provided in the search results, the general principles of radical reactivity can be applied. Peroxyl radicals, formed from the reaction of alkyl radicals with oxygen, are key intermediates in atmospheric chemistry and their reaction kinetics have been compiled. manchester.ac.uknist.gov
Intermediate radicals formed during peroxyester-initiated reactions can undergo competitive isomerization and decomposition processes. For example, alkoxy radicals can isomerize, which is a crucial step in many reaction cascades. researchgate.net The activation energies for the isomerization of alkoxy and peroxyl radicals are comparable. researchgate.net
In the atmospheric chemistry of isoprene, peroxyl radicals undergo complex isomerization and decomposition pathways. ucdavis.edu These reactions can be competitive with other processes and are often dependent on factors like temperature and pressure. Theoretical models, such as master equation simulations, are used to predict the yields of different products from these competitive pathways. ucdavis.edu The decomposition of alkoxy radicals is a key process that leads to the fragmentation of larger molecules into smaller ones. whiterose.ac.uk
Gas-Phase and Condensed-Phase Reaction Kinetic Studies
The study of reaction kinetics in both the gas and condensed phases is crucial for understanding the behavior of chemical compounds under different environmental conditions. Gas-phase studies often focus on elementary reactions and are fundamental to atmospheric and combustion chemistry. rsc.orgnist.govmdpi.com Condensed-phase studies investigate reactions in liquids or on surfaces, which is relevant for understanding processes in biological systems or industrial applications. mdpi.comd-nb.infomdpi.com
Techniques for gas-phase kinetic studies include flow tube reactors coupled with detection methods like laser-induced fluorescence, as demonstrated in studies of methyl formate. rsc.org For the condensed phase, kinetic stability and reaction pathways can be examined using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy in various solvent matrices. mdpi.com For instance, the kinetics of hydroxynitrate conversion have been studied in acidified organic/water mixtures to determine lifetimes and reaction products. mdpi.com
Despite the availability of these well-developed methodologies, no specific gas-phase or condensed-phase kinetic studies for this compound were found in the reviewed literature.
Computational Kinetic Studies and Theoretical Predictions
Computational chemistry provides powerful tools for predicting reaction kinetics, offering insights that can be difficult to obtain experimentally. d-nb.infonih.gov These methods are used to calculate reaction pathways, transition state structures, and ultimately, rate constants.
Quantum chemical calculations, such as those based on Density Functional Theory (DFT) and high-level ab initio methods like Coupled Cluster (CC), are employed to map out the potential energy surface (PES) of a reaction. mdpi.commdpi.comnih.gov By identifying the energies of reactants, transition states, and products, one can determine activation energies. mdpi.comnih.gov These calculations have been successfully applied to various molecules to predict reaction mechanisms and rate constants. mdpi.comrsc.org For example, quantum calculations have been used to investigate the formation of methylnitrocatechols and resolve their formation pathways in atmospheric aerosols. nih.gov
A search of existing literature did not yield any studies that have applied quantum chemical calculations to determine the rate constants for reactions involving this compound.
Transition State Theory (TST) is a fundamental theory used to calculate the rate constants of elementary chemical reactions from the properties of the transition state, as determined by quantum chemical calculations. rsc.orgrsc.orgnih.gov For complex reactions, especially those that are pressure-dependent, TST is often combined with master equation calculations. mdpi.com The master equation models the collisional energy transfer between the reacting molecule and a bath gas, providing a more complete picture of the reaction kinetics under various conditions. rsc.org This combined approach has been used to analyze the kinetics of reactions like OH + HO₂. rsc.org
There is no evidence in the provided search results of TST or master equation calculations being applied to study the reaction kinetics of this compound.
Quantum Chemical Calculations for Rate Constant Determination
Advanced Methodologies for Reaction Kinetic Analysis
Several advanced experimental techniques are used to simplify complex reaction systems and extract kinetic parameters for specific reactions.
The relative rate method is a common experimental technique in gas-phase kinetics. nist.gov It involves measuring the rate of disappearance of a test compound relative to a reference compound whose reaction rate constant is already known. This approach avoids the need for absolute concentration measurements of the reactive species (e.g., OH radicals). This method has been widely used to determine the rate constants for the gas-phase reactions of organic compounds with atmospheric oxidants like the NO₃ radical. nist.gov
No studies utilizing the relative rate approach to determine the gas-phase reaction kinetics of this compound were identified.
Pseudo-first-order kinetics is an experimental technique used to simplify the determination of rate laws. researchgate.netunirioja.es By using a large excess of all reactants except for one, the concentrations of the excess reactants remain effectively constant throughout the reaction. ncsu.edu This allows the reaction rate to be treated as if it only depends on the concentration of the limiting reactant, simplifying the data analysis to a first-order process. researchgate.netresearchgate.netyoutube.com The observed pseudo-first-order rate constant can then be used to determine the true rate constant and the order of the reaction with respect to the other reactants. ncsu.edu
No literature was found describing the application of pseudo-first-order kinetic studies to the reactions of this compound.
Reaction Progress Kinetic Analysis for Complex Catalytic Systems
Reaction Progress Kinetic Analysis (RPKA) is a powerful methodology for elucidating the mechanisms of complex catalytic reactions by analyzing the concentration of reactants and products over time. nih.govmt.com Unlike traditional kinetic analyses that often rely on initial rate measurements or pseudo-first-order conditions, RPKA utilizes the entire reaction progress curve, providing a comprehensive data set from a minimal number of experiments. nih.govmt.com This approach is particularly insightful for understanding intricate systems where multiple catalytic species may be active or where catalyst deactivation or product inhibition occurs. au.dk
The core principle of RPKA involves monitoring the reaction in situ under synthetically relevant conditions, where the concentrations of multiple reactants change simultaneously. mt.com By plotting the reaction rate (derived from the concentration versus time data) against the concentration of a specific reactant or product, graphical rate equations are constructed. au.dkresearchgate.net The shapes of these plots reveal crucial information about the reaction orders, catalytic cycles, and any off-cycle processes. mt.com
A key advantage of RPKA is its ability to quickly identify phenomena such as catalyst activation, deactivation, and product inhibition. au.dk For instance, if the reaction rate increases during the initial phase of the reaction, it may suggest an induction period where the active catalyst is being formed. au.dk Conversely, a decrease in rate that is more rapid than expected based on reactant consumption could indicate catalyst deactivation or product inhibition. au.dk
In the context of peroxyester radical reactions, RPKA can be employed to study the kinetics of decomposition and subsequent radical-mediated transformations in the presence of a catalyst. The thermal or catalyzed decomposition of a peroxyester like this compound generates radicals that can initiate a variety of chemical processes. tandfonline.com The kinetics of these processes are often complex due to the interplay of initiation, propagation, and termination steps, all of which can be influenced by the catalytic system. tandfonline.com
Substrate + this compound --(Catalyst)--> Product
To apply RPKA, the concentrations of the substrate and product would be monitored over time. From this data, the reaction rate at various time points can be calculated.
Detailed Research Findings:
Let's hypothesize a set of experiments to investigate this catalytic reaction using RPKA. Two main types of experiments are typically performed: "same excess" and "different excess" experiments. mt.com In "same excess" experiments, the initial concentrations of the substrate and the peroxyester are varied, but their difference ([Substrate]₀ - [Peroxyester]₀) is kept constant. In "different excess" experiments, this difference is varied. mt.com
Table 1: Hypothetical Concentration vs. Time Data for the Catalyzed Reaction of Substrate with this compound
| Time (min) | [Substrate] (M) - Exp 1 | [Product] (M) - Exp 1 | [Substrate] (M) - Exp 2 | [Product] (M) - Exp 2 |
| 0 | 0.200 | 0.000 | 0.300 | 0.000 |
| 10 | 0.185 | 0.015 | 0.282 | 0.018 |
| 20 | 0.172 | 0.028 | 0.265 | 0.035 |
| 30 | 0.160 | 0.040 | 0.250 | 0.050 |
| 60 | 0.130 | 0.070 | 0.210 | 0.090 |
| 90 | 0.105 | 0.095 | 0.175 | 0.125 |
| 120 | 0.085 | 0.115 | 0.145 | 0.155 |
This table is interactive. You can sort the data by clicking on the column headers.
From the data in Table 1, the reaction rate can be calculated at different substrate concentrations. Plotting the reaction rate against the substrate concentration provides a graphical representation of the reaction kinetics.
Table 2: Calculated Reaction Rate vs. Substrate Concentration
| [Substrate] (M) - Exp 1 | Rate (M/min) - Exp 1 | [Substrate] (M) - Exp 2 | Rate (M/min) - Exp 2 |
| 0.193 | 0.0015 | 0.291 | 0.0018 |
| 0.179 | 0.0013 | 0.274 | 0.0017 |
| 0.166 | 0.0012 | 0.258 | 0.0015 |
| 0.145 | 0.0010 | 0.230 | 0.0013 |
| 0.118 | 0.0008 | 0.193 | 0.0011 |
| 0.095 | 0.0007 | 0.160 | 0.0009 |
This table is interactive. You can sort the data by clicking on the column headers.
By analyzing the graphical plots derived from data such as that in Table 2, mechanistic insights can be gained. For example, if a plot of rate vs. [Substrate] shows a linear relationship, it suggests a first-order dependence on the substrate. If the rate saturates at high substrate concentrations, it may indicate that the catalyst is saturated with the substrate (saturation kinetics). au.dk
Role of Methyl 3 Oxobutaneperoxoate As a Polymerization Initiator
Principles of Radical Polymerization Initiation by Peroxyesters
The effectiveness of a peroxyester like Methyl 3-oxobutaneperoxoate as an initiator is rooted in its ability to undergo homolytic cleavage of the weak oxygen-oxygen bond, producing highly reactive radical species. pergan.com The rate of this decomposition is a critical factor and is often characterized by the initiator's half-life, which is the time required for half of the peroxide to decompose at a specific temperature. pergan.com This property determines the suitable temperature range for its use in polymerization processes. pergan.comgoogle.com
Overview of Free Radical Polymerization Mechanisms and Stages
Free radical polymerization is a chain reaction process that synthesizes polymers from monomers and is fundamentally composed of three primary stages: initiation, propagation, and termination. fujifilm.combyjus.comfiveable.me
Initiation: This is a two-step process. First, the initiator, in this case, a peroxyester, decomposes to form primary free radicals. For a peroxyester, this involves the homolysis of the O-O bond. These primary radicals then react with a monomer molecule to create an initiated monomer, which is itself a radical. fujifilm.comwikipedia.org
Propagation: The newly formed monomer radical rapidly adds to other monomer molecules in succession. fujifilm.com This sequential addition grows the polymer chain, transferring the radical center to the terminal monomer unit after each addition. This stage is characterized by a fast rate of reaction. beilstein-journals.org
Termination: The growth of a polymer chain ceases when its radical activity is destroyed. This typically occurs through two main mechanisms: combination, where two growing radical chains join to form a single, longer polymer chain, or disproportionation, where one radical abstracts a hydrogen atom from another, resulting in two terminated chains (one with a saturated end and one with an unsaturated end). fujifilm.com
A fourth process, chain transfer, can also occur, where the radical activity of a growing chain is transferred to another molecule, such as a solvent, monomer, or a chain transfer agent, which terminates the existing chain and creates a new radical to start another. fiveable.mewikipedia.org Peroxide initiators can be particularly susceptible to chain transfer reactions. wikipedia.org
Initiator Efficiency and its Determinants in Polymerization Control
Initiator efficiency (f) is a crucial parameter in radical polymerization, defined as the fraction of radicals generated from the initiator that successfully start a polymer chain. wikipedia.org Its value is typically between 0.3 and 0.8, as not all generated radicals contribute to initiation due to side reactions. wikipedia.org
The primary determinant of initiator efficiency is the "cage effect." When the initiator decomposes, the resulting radicals are initially trapped within a "cage" of surrounding solvent or monomer molecules. researchgate.net Within this cage, the radicals may recombine, regenerating the original initiator or forming stable, non-radical products, which reduces efficiency. wikipedia.orgresearchgate.net For radicals to be effective, they must diffuse out of this cage and react with monomer units.
| Factor | Description | Impact on Initiator Efficiency |
|---|---|---|
| Cage Effect | Newly formed radicals are trapped in a solvent/monomer cage, where they can recombine. | Higher cage recombination leads to lower efficiency. |
| Peroxyester Structure | The stability of the radicals formed upon decomposition influences the reaction pathway (single vs. two-bond scission). gwdg.de | Affects the probability of in-cage reactions and radical reactivity. |
| Temperature | Affects the rate of initiator decomposition and the diffusion of radicals out of the solvent cage. fiveable.me | Higher temperatures increase decomposition rate but may also alter cage dynamics. |
| Solvent Viscosity | Higher viscosity hinders the diffusion of radicals out of the cage. | Increased viscosity generally lowers initiator efficiency. |
| Initiator Concentration | Higher concentrations can lead to increased rates of initiator-derived radical-radical termination. acs.org | Efficiency may decrease with increasing concentration. acs.org |
Controlled Radical Polymerization (CRP) Applications with Peroxyester Initiators
Controlled Radical Polymerization (CRP), also known as Reversible-Deactivation Radical Polymerization (RDRP), encompasses techniques that allow for the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures. eurekajournals.comresearchgate.net While peroxyesters like this compound are conventional free-radical initiators, they play an essential role in several CRP methods by providing a constant source of initiating radicals.
Atom Transfer Radical Polymerization (ATRP) Facilitated by Peroxyesters
Atom Transfer Radical Polymerization (ATRP) is a leading CRP method that typically uses an alkyl halide as the initiator and a transition metal complex (commonly copper-based) as a catalyst. wikipedia.orgcmu.edu The process relies on a reversible equilibrium between active, propagating radicals and dormant species, mediated by the transition metal catalyst, which cycles between two oxidation states. wikipedia.org This keeps the concentration of active radicals low, minimizing termination reactions.
While peroxyesters are not the primary initiators in a standard ATRP setup, they are crucial in advanced ATRP techniques designed to reduce the required concentration of the metal catalyst. In methods like ICAR (Initiators for Continuous Activator Regeneration) ATRP, a conventional radical initiator, such as a peroxyester or an azo compound, is added in small quantities. magtech.com.cn The radicals produced from the peroxyester decomposition continuously regenerate the active lower-oxidation-state metal catalyst from the higher-oxidation-state complex that forms during termination events. This allows for the use of parts-per-million levels of the catalyst, making the process more industrially and environmentally friendly. magtech.com.cn
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization Strategies
Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is a versatile CRP technique that achieves control by using a thiocarbonylthio compound as a chain transfer agent (CTA), often called a RAFT agent. wikipedia.orgnih.gov The RAFT process involves a degenerative chain transfer mechanism where propagating radicals reversibly add to the RAFT agent, forming an intermediate radical that can fragment to release a new radical, leaving the polymer chain in a dormant state. wikipedia.org
RAFT polymerization requires a separate source of radicals to initiate the polymerization, and this is a primary role for peroxyesters. fujifilm.com A conventional initiator like a peroxyester or an azo compound is used in conjunction with the RAFT agent. fujifilm.com The peroxyester decomposes to produce initiating radicals that react with monomers. The resulting propagating chains then begin the RAFT equilibrium process with the CTA. The choice and concentration of the peroxyester initiator are critical for controlling the polymerization rate and maintaining the "living" characteristics of the system.
Nitroxide-Mediated Polymerization (NMP) Contexts
Nitroxide-Mediated Polymerization (NMP) is a CRP method that utilizes a stable nitroxide radical to reversibly trap the propagating polymer chain end, forming a dormant alkoxyamine species. icp.ac.ruwikipedia.org At elevated temperatures, this C-O bond in the alkoxyamine can undergo homolytic cleavage, regenerating the propagating radical and the nitroxide. wikipedia.org This dynamic equilibrium maintains a low concentration of active radicals, thereby controlling the polymerization.
NMP can be initiated in two ways: through a unimolecular initiator (an alkoxyamine itself) or a bimolecular system. icp.ac.ru In the bimolecular approach, a conventional radical initiator, such as a peroxyester (e.g., benzoyl peroxide), is used along with a stable nitroxide radical (e.g., TEMPO). researchgate.net The peroxyester decomposes to initiate polymerization, and the nitroxide reversibly terminates the growing chains. The use of peroxyesters as external radical sources is a common strategy in NMP, particularly in early and industrial applications of the technology. researchgate.neticp.ac.ru
| CRP Method | Role of Peroxyester | Key Components |
|---|---|---|
| ATRP (ICAR/ARGET variants) | Acts as a reducing agent source to continuously regenerate the active catalyst. magtech.com.cn | Alkyl Halide (Initiator), Transition Metal (Catalyst), Ligand, Peroxyester (Reducing Source). wikipedia.org |
| RAFT | Functions as the primary source of initiating radicals. fujifilm.com | Thiocarbonylthio Compound (RAFT Agent), Peroxyester (Initiator), Monomer. wikipedia.org |
| NMP (Bimolecular) | Acts as the source of initiating radicals in combination with a stable nitroxide. icp.ac.ru | Stable Nitroxide (Mediator), Peroxyester (Initiator), Monomer. |
Application in the Synthesis of Diverse Polymeric Materials
Organic peroxides are widely utilized as initiators in radical polymerization for a vast range of monomers. pergan.compergan.com Their utility stems from the thermally labile O-O bond, which cleaves upon heating to form reactive free radicals that initiate the polymerization process. pergan.com The structure of this compound suggests it can function as an efficient source of radicals for synthesizing various polymeric materials.
Synthesis of Acrylic Polymers (e.g., PMMA, Poly(methyl acrylate))
Acrylic polymers, such as Poly(methyl methacrylate) (PMMA) and Poly(methyl acrylate), are commonly synthesized via free radical polymerization, where an initiator is a key component. nih.govresearchgate.net Organic peroxides are a principal class of initiators for these reactions. pergan.compergan.com The process begins when the initiator, in this case, this compound, decomposes under heat to generate free radicals. nih.gov These radicals then react with acrylic monomers like methyl methacrylate (B99206) (MMA) to start the polymer chain growth. nih.gov
The synthesis can be carried out through various methods, including bulk, solution, suspension, or emulsion polymerization. nih.govacademicjournals.org For instance, in a typical suspension polymerization of MMA to produce PMMA, an initiator like benzoyl peroxide is used to initiate the reaction within monomer droplets dispersed in water. researchgate.net Similarly, this compound would be expected to initiate the polymerization of MMA and other acrylic monomers, with its efficiency depending on factors like temperature and the solvent used. researchgate.net The choice of initiator and reaction conditions allows for the control of polymer properties such as molecular weight and its distribution. mdpi.com
Role in the Production of Polyolefins and Vinyl Polymers (e.g., LDPE, PVC, PS)
The production of major commodity plastics, including low-density polyethylene (B3416737) (LDPE), polyvinylchloride (PVC), and polystyrene (PS), heavily relies on free-radical polymerization initiated by organic peroxides. pergan.compergan.com Each of these polymerization processes operates under specific conditions that require a suitable initiator. pergan.com
Low-Density Polyethylene (LDPE): The synthesis of LDPE is a high-pressure process that requires initiators capable of performing under demanding temperature and pressure conditions. Organic peroxides are standard initiators in this field. pergan.compergan.com
Polyvinylchloride (PVC): PVC is typically produced via suspension polymerization where the choice of initiator is crucial for controlling the reaction rate and the properties of the final polymer. Peroxides are among the most common initiators for vinyl chloride polymerization. pergan.compergan.com
Polystyrene (PS): Polystyrene is produced through the free-radical polymerization of styrene (B11656). conicet.gov.ar The use of multifunctional initiators in styrene polymerization has been shown to reduce reaction times significantly without compromising the final product's properties, achieving both high reaction rates and high molecular weights. conicet.gov.ar
Given its structure, this compound could serve as an initiator for these vinyl polymers. Its decomposition rate at a given temperature is a critical parameter for its selection in any of these specific processes. pergan.com
Development of Functional Copolymers and Block Copolymers
The synthesis of functional and block copolymers allows for the creation of materials with tailored properties and advanced applications. mdpi.com Block copolymers are macromolecules composed of distinct blocks of different monomer units. mdpi.com Their synthesis often involves controlled polymerization techniques or the use of specialized initiators. nih.gov
A bifunctional initiator, which contains two labile groups, can be used to synthesize ABA triblock copolymers. nih.gov The initiator first polymerizes one monomer (A) from its two radical-generating sites, creating a polymer chain with a reactive group in the center. This macroinitiator is then used to polymerize a second monomer (B), growing chains outwards to form the final triblock structure. The structure of this compound, containing both a peroxide and a ketone functional group, offers the potential for it to act as or be modified into a functional initiator. This could enable the synthesis of block copolymers or polymers with specific end-groups, contributing to the development of advanced materials like thermoplastic elastomers or materials for biomedical applications. nih.govsigmaaldrich.comnih.gov
Impact of Initiator Structure on Polymer Characteristics and Architecture
The chemical structure of the initiator plays a pivotal role in determining the kinetics of polymerization and the architecture of the resulting polymer. conicet.gov.ar Asymmetric and bifunctional initiators, in particular, offer advantages over conventional monofunctional initiators in controlling polymer properties. conicet.gov.ar
Influence on Polymerization Rate and Molecular Weight Distribution
The rate of polymerization and the molecular weight of the polymer are inversely related in conventional free-radical polymerization; increasing the initiator concentration typically increases the rate but decreases the final molecular weight. nih.gov However, the initiator's structure provides another level of control.
Studies on various peroxide initiators have demonstrated these effects clearly. For example, increasing the concentration of benzoyl peroxide (BPO) in methacrylate polymerization shortens the setting time (increases the rate) but also leads to a decrease in the average molecular weight of the polymer. nih.gov This is because a higher concentration of initiator generates more radicals, leading to the formation of more polymer chains that terminate at a shorter length. nih.gov
The use of bifunctional initiators can overcome this trade-off. Research comparing monofunctional and bifunctional initiators in the polymerization of methyl methacrylate (MMA) and dodecyl methacrylate (DDMA) showed that the bifunctional initiator 1,1-di(tert-butylperoxy)cyclohexane (BPCH) resulted in significantly higher polymerization rates and simultaneously high polymer molecular masses. chem-soc.si This allows for shorter reaction cycles, a significant economic advantage. conicet.gov.archem-soc.si
Table 1: Illustrative Effect of Initiator Functionality on Polymerization (Data based on findings for analogous peroxide systems)
| Initiator Type | Polymerization Rate | Polymer Molecular Weight | Polydispersity Index (PDI) | Reference |
| Monofunctional | Standard | Standard | Broader | mdpi.comchem-soc.si |
| Bifunctional | Increased | Increased | Narrower | mdpi.comconicet.gov.archem-soc.si |
The structure of this compound, with its peroxy-ester group, would be expected to influence polymerization kinetics in a predictable manner based on its decomposition half-life at a given temperature. pergan.com Its additional ketone functionality could also potentially influence interactions during the polymerization process.
Utilization of Bifunctional Peroxides in Tailored Copolymerization
Bifunctional peroxides are valuable tools for creating polymers with tailored architectures, such as block copolymers. conicet.gov.ar These initiators possess two peroxide groups that can decompose at different rates, depending on their chemical environment. Asymmetric bifunctional initiators, where the two peroxide groups have different thermal stabilities, are particularly useful. conicet.gov.ar
This differential decomposition allows for a two-stage polymerization process in a single pot. At a lower temperature, the less stable peroxide group initiates the polymerization of a first monomer. Once this monomer is consumed, the temperature is raised to decompose the more stable peroxide group, which then initiates the polymerization of a second monomer, leading to the formation of a block copolymer. conicet.gov.ar This method provides a pathway to synthesize high molecular weight polymers with specific block structures, which would otherwise be difficult to achieve. conicet.gov.ar
While this compound is technically monofunctional with respect to the peroxide group, its ketone functionality could be chemically modified to introduce a second initiating site, thereby converting it into a bifunctional initiator for tailored copolymerization applications. This would open possibilities for creating complex polymer architectures, such as ABA triblock or multiblock copolymers, which have applications in areas ranging from advanced elastomers to drug delivery systems. nih.govsigmaaldrich.com
Advanced Analytical Techniques in Peroxyester Research
Spectroscopic Methods for Mechanistic Elucidation
Spectroscopic techniques are pivotal in providing real-time and structural information on the changes occurring during chemical reactions. They allow for the direct observation of reactants, intermediates, and products, offering insights into the underlying mechanisms.
In Situ Fourier Transform Infrared (FTIR) Spectroscopy for Reaction Monitoring
In situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for monitoring chemical reactions as they occur. jascoinc.com By tracking changes in the vibrational spectra of a reaction mixture over time, it is possible to follow the consumption of reactants and the formation of products. In peroxyester research, FTIR is used to monitor the decomposition process, which can be initiated thermally or photochemically. jascoinc.comuwaterloo.ca
The decomposition of peroxyesters can be tracked by observing the disappearance of characteristic vibrational bands of the peroxyester functional group and the appearance of new bands corresponding to decomposition products. researchgate.net For instance, the carbonyl (C=O) stretch of the peroxyester and the O-O stretching vibration are key spectral regions to monitor. machinerylubrication.com The formation of products like CO2 and various carbonyl compounds can also be detected by their characteristic IR absorptions. researchgate.net
Research Findings: Studies on the thermal decomposition of various aliphatic tert-butyl peroxyesters have utilized quantitative FT-IR spectroscopy to monitor the peroxide concentration under high pressure and temperature. researchgate.net These experiments, conducted in a continuous flow reactor, have demonstrated first-order decomposition kinetics. researchgate.net The rate of decomposition is significantly influenced by the structure of the alkyl group attached to the peroxycarbonyl moiety. researchgate.net For example, peroxyesters with primary alkyl groups decompose via a single-bond scission, while those with secondary and tertiary alkyl groups undergo a concerted two-bond scission, leading to the immediate formation of CO2. researchgate.net This mechanistic insight is derived from the analysis of activation energies and volumes obtained from the temperature and pressure dependence of the reaction rates measured by FTIR. researchgate.net
Interactive Data Table: FTIR Monitoring of Peroxyester Decomposition
| Peroxyester Type | Decomposition Mechanism | Key FTIR Observables | Kinetic Order |
|---|---|---|---|
| Primary Aliphatic | Single-bond scission | Disappearance of peroxyester C=O and O-O bands | First-order |
| Secondary/Tertiary Aliphatic | Concerted two-bond scission | Disappearance of peroxyester bands, immediate appearance of CO2 band | First-order |
Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Investigations of Decomposition Products and Structural Changes
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules. In the context of peroxyester decomposition, NMR is crucial for identifying the stable end-products of the reaction, providing vital clues about the reaction mechanism. researchgate.netnih.gov Both ¹H and ¹³C NMR spectra are used to characterize the structure of decomposition products.
Furthermore, advanced NMR techniques, such as chemically induced dynamic nuclear polarization (CIDNP), can offer profound insights into radical-pair mechanisms. researchgate.net The observation of CIDNP effects in the NMR spectra of products formed during peroxyester decomposition provides direct evidence for the involvement of radical intermediates. researchgate.net
Research Findings: Investigations into the decomposition of diacyl peroxides in solution have employed NMR to analyze the product distribution. researchgate.net These studies have shown that homolysis occurs through a chain mechanism, and the presence of dissolved oxygen can terminate the chain, thereby decreasing the rate of peroxide decomposition. researchgate.net The use of deuterated solvents, such as methanol-d4, allows for the clear observation of product signals. researchgate.net For instance, the decomposition of acetyl benzoyl peroxide shows that the product yield can depend on the initiation method (thermal vs. microwave irradiation), with the solvent molecules playing a more active role in the microwave-assisted process. researchgate.net Benchtop ¹⁹F NMR spectroscopy has also been effectively used to gain mechanistic insight into complex reactions by quantifying the rates of formation and reaction of fluorinated intermediates and products. nih.gov
Electron Spin Resonance (ESR) Spectroscopy for Direct Radical Detection and Identification
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a highly selective and sensitive technique for the direct detection and characterization of paramagnetic species, such as free radicals. mdpi.comnumberanalytics.com Since the decomposition of peroxyesters often proceeds via radical intermediates, ESR spectroscopy is an invaluable tool for studying these reactions. mit.eduunibo.it
The technique involves placing a sample in a strong magnetic field and irradiating it with microwave radiation. unibo.it Unpaired electrons in radicals will absorb the microwave radiation at specific magnetic field strengths, resulting in an ESR spectrum. The g-factor and hyperfine coupling constants extracted from the spectrum provide information about the structure and electronic environment of the radical. libretexts.org However, due to the low concentrations and short lifetimes of many radical intermediates, direct detection can be challenging. mdpi.com In such cases, spin trapping techniques are employed. mdpi.comdgk-ev.de A spin trap is a diamagnetic molecule that reacts with the transient radical to form a more stable radical adduct that can be readily detected by ESR. mdpi.com
Research Findings: ESR spectroscopy has been successfully used to detect and identify various radicals formed during the decomposition of peroxides. For example, in the study of lipid peroxidation, ESR has enabled the direct detection of pentadienyl and peroxyl radicals. nih.gov In other systems, spin trapping with agents like 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) has been used to capture and identify carbon-centered and sulfur-centered radicals. mdpi.com The hyperfine coupling constants of the resulting DMPO adducts are used to identify the trapped radical. mdpi.com While direct ESR detection of the acetylperoxyl radical in aqueous solution can be difficult due to the instability of its adduct, using a solvent like tert-butyl alcohol can stabilize the adduct for successful identification. oup.com
UV-Visible Absorption Spectroscopy for Kinetic Studies and Decomposition Monitoring
UV-Visible absorption spectroscopy is a widely used technique for quantitative analysis and for monitoring the kinetics of chemical reactions in solution. ntnu.noresearchgate.netmrclab.com The method is based on the Beer-Lambert law, which relates the absorbance of a solution to the concentration of the absorbing species. thermofisher.com
In the study of peroxyester decomposition, UV-Vis spectroscopy can be used to monitor the disappearance of the peroxyester, provided it has a suitable chromophore that absorbs in the UV-Vis range. queensu.casmacgigworld.com By measuring the change in absorbance at a specific wavelength over time, the reaction rate and rate constant can be determined. thermofisher.com This technique is particularly useful for studying the kinetics of decomposition under various conditions, such as different temperatures or in the presence of catalysts. redalyc.orgresearchgate.net
Research Findings: UV-Vis spectroscopy is frequently employed to monitor the kinetics of various chemical reactions, including degradation processes. ntnu.noredalyc.org By continuously measuring the change in concentration of a reactant or product via its absorbance, reaction rate expressions can be determined. ntnu.no For example, in the study of the decomposition of other compounds, UV-Vis spectroscopy has been used to monitor the loss of the starting material and thereby determine the reaction order and rate constant. thermofisher.com The technique is advantageous for its ability to provide real-time data, allowing for a detailed kinetic analysis of the decomposition process. smacgigworld.com
Chromatographic and Mass Spectrometric Techniques for Product and Intermediate Analysis
Chromatographic techniques coupled with mass spectrometry provide a powerful platform for the separation, identification, and quantification of the complex mixtures of products and intermediates that can arise from peroxyester decomposition.
Gas Chromatography-Mass Spectrometry (GC-MS) for Product Identification and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the analysis of volatile and semi-volatile organic compounds. osram.com It combines the high separation efficiency of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry. nih.gov In the context of peroxyester research, GC-MS is instrumental in identifying and quantifying the final products of decomposition reactions. researchgate.netmdpi.com
The process involves injecting a sample into the gas chromatograph, where it is vaporized and separated into its individual components based on their boiling points and interactions with the stationary phase of the GC column. chromatographyonline.com The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, producing a mass spectrum that serves as a molecular fingerprint for identification. osram.com
Research Findings: GC-MS analysis has been crucial in elucidating the product profiles from the decomposition of various organic compounds, including those resulting from thermal degradation. osram.comchromatographyonline.com For instance, in the study of the thermal decomposition of polymers, GC-MS has been used to identify the volatile products, providing insights into the degradation mechanisms. arxiv.org The technique can be used qualitatively to identify the chemical nature of decomposition products and quantitatively to determine their amounts. osram.comifremer.fr The coupling of thermogravimetric analysis with GC-MS (TGA-GC-MS) is particularly powerful, as it allows for the identification of volatile compounds released at specific temperatures during thermal decomposition. osram.com While direct analysis of thermally labile compounds like hydroperoxides by GC-MS can be challenging, derivatization techniques, such as trimethylsilylation, can be employed to create more stable derivatives suitable for GC-MS analysis. nih.gov This approach has been successfully used to analyze a variety of hydroperoxides and peracids. nih.gov
Interactive Data Table: GC-MS in Decomposition Product Analysis
| Analytical Goal | GC-MS Approach | Information Obtained | Example Application |
|---|---|---|---|
| Identification | Qualitative analysis of mass spectra | Chemical structure of volatile products | Identifying products from polymer pyrolysis |
| Quantification | Quantitative analysis using internal/external standards | Concentration of specific decomposition products | Measuring levels of hydroperoxides after derivatization |
| Mechanistic Insight | Coupling with TGA (TGA-GC-MS) | Identification of products evolved at specific temperatures | Understanding thermal decomposition pathways |
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis of Reactants and Products
High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool for the separation and quantification of chemical compounds in a mixture. moravek.combiomedpharmajournal.org In the context of peroxyester research, HPLC is indispensable for monitoring the progress of reactions by measuring the concentrations of reactants, products, and byproducts. queensu.ca This technique is particularly useful for substances that are thermally labile or have a high molecular weight. moravek.com
The fundamental principle of HPLC involves passing a liquid sample (mobile phase) through a column packed with a solid adsorbent material (stationary phase). moravek.com The components of the sample are separated based on their differential interactions with the stationary phase. moravek.com Reversed-phase chromatography, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, is a common mode for these analyses. journalwjbphs.com
In the study of reactions involving methyl 3-oxobutaneperoxoate, HPLC can be employed to:
Quantify the concentration of the peroxyester: This allows for the determination of its consumption rate over time, a key parameter in kinetic studies.
Measure the formation of products: The appearance and concentration of decomposition products or products from reactions with other substrates can be tracked.
Assess purity: HPLC is crucial for determining the purity of the synthesized peroxyester and for identifying any impurities that might affect its reactivity. moravek.com
A typical HPLC analysis involves creating a calibration curve using standards of known concentrations to quantify the amounts of the different species in the reaction mixture. nih.gov Detectors such as Diode Array Detectors (DAD) or Mass Spectrometers (MS) are often coupled with HPLC to provide both quantitative and qualitative information about the analytes. biomedpharmajournal.orgchrom-china.com For instance, an HPLC-MS system can identify unknown products by their mass-to-charge ratio. biomedpharmajournal.org
Table 1: Illustrative HPLC Parameters for Peroxyester Analysis This table is a hypothetical example based on common HPLC practices for organic peroxide analysis and does not represent specific experimental data for this compound.
| Parameter | Value/Description | Purpose |
| Column | C18 (Reversed-Phase) | Separation based on hydrophobicity. |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Elution of compounds with varying polarities. chromatographyonline.com |
| Flow Rate | 1.0 mL/min | Controls the retention time and resolution. |
| Detector | UV/DAD at 254 nm or Mass Spectrometer (MS) | Detection and quantification of analytes. |
| Injection Volume | 10 µL | Introduction of the sample into the system. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
Data sourced from general HPLC methodology. nih.govchromatographyonline.com
Gel Permeation Chromatography (GPC) for Polymer Molecular Weight and Polydispersity Determination
When peroxyesters like this compound are used as initiators in polymerization reactions, the resulting polymers' molecular weight and molecular weight distribution are critical properties that determine their physical and mechanical characteristics. Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard technique for these measurements. oecd.orgshimadzu.comwikipedia.org
GPC separates molecules based on their hydrodynamic volume (size in solution). wikipedia.orgtainstruments.com The process involves a column packed with porous gel beads. wikipedia.org Larger polymer chains cannot enter the pores and thus elute first, while smaller chains penetrate the pores to varying extents and have longer elution times. oecd.orgshimadzu.com
Key parameters obtained from a GPC analysis include:
Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.
Weight-average molecular weight (Mw): An average that gives more weight to heavier molecules.
Polydispersity Index (PDI) or Dispersity (Đ): The ratio of Mw to Mn (Mw/Mn), which indicates the breadth of the molecular weight distribution. A PDI of 1.0 signifies a monodisperse polymer, where all chains have the same length. wikipedia.org
A refractive index (RI) detector is commonly used in GPC as its response is proportional to the concentration of the polymer. youtube.com Calibration with polymer standards of known molecular weights (e.g., polystyrene) is necessary to create a calibration curve that relates elution time to molecular weight. wikipedia.orgtainstruments.com
Table 2: Example GPC Data for a Polymer Synthesized with a Peroxyester Initiator This table presents hypothetical data to illustrate the results of a GPC analysis.
| Polymer Sample | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| Poly(methyl methacrylate) | 45,000 | 63,000 | 1.4 |
| Polystyrene | 52,000 | 75,000 | 1.44 |
Data sourced from general GPC principles and applications. shimadzu.comresearchgate.netsepscience.com
Specialized Kinetic Measurement Techniques
To delve deeper into the reaction dynamics of peroxyesters, specialized techniques are employed to study transient species and decomposition behavior under various conditions.
Pulsed Laser Photolysis/Laser-Induced Fluorescence (PLP/LIF) for Transient Species Detection
Pulsed Laser Photolysis/Laser-Induced Fluorescence (PLP/LIF) is a highly sensitive technique used to study the kinetics of radical reactions in the gas phase. noaa.govnih.gov In the context of this compound, this method would be invaluable for directly detecting and monitoring the transient radical species formed upon its decomposition.
The technique operates in two steps:
Pulsed Laser Photolysis (PLP): A short, intense pulse of laser light (the "pump" pulse) is used to photolyze the parent molecule (e.g., this compound), generating radicals. edinst.com
Laser-Induced Fluorescence (LIF): A second, tunable laser (the "probe" pulse) is fired at a specific time delay after the photolysis pulse. noaa.gov The probe laser is tuned to a wavelength that excites a specific radical product. The subsequent fluorescence emitted by the excited radical is detected by a photomultiplier tube (PMT). noaa.govedinst.com
By varying the time delay between the pump and probe pulses, the concentration of the radical can be measured as a function of time. noaa.gov This allows for the determination of absolute rate coefficients for the reactions of these radicals with other species. rsc.org The technique offers high selectivity and a zero-background signal, making it ideal for detecting low concentrations of reactive intermediates. edinst.com
Modulated Molecular Beam Mass Spectrometry (MMBMS) for Gas-Phase Kinetics
Modulated Molecular Beam Mass Spectrometry (MMBMS) is a sophisticated technique for studying the kinetics and mechanisms of gas-phase and gas-surface reactions. taylorfrancis.com It involves extracting a collision-free molecular beam from a reactor and analyzing its composition with a mass spectrometer. bris.ac.uk
Key features of MMBMS include:
Molecular Beam Formation: A sample of gas from the reaction environment is expanded through a small orifice into a high-vacuum chamber, forming a "molecular beam" where collisions between molecules are negligible. This "freezes" the chemical composition as it was in the reactor.
Modulation: The molecular beam is periodically interrupted or "chopped" by a rotating wheel or vibrating reed. bris.ac.uk
Phase-Sensitive Detection: The mass spectrometer signal is analyzed in relation to the modulation frequency. This allows for the separation of signals from reaction products from the background gas and provides information on the reaction kinetics. capes.gov.br
For this compound, MMBMS could be used to study its thermal decomposition in the gas phase. By analyzing the mass spectra of the modulated beam, one could identify the primary decomposition products and measure their formation rates as a function of temperature, providing insights into the decomposition mechanism and energetics. nrel.govhidenanalytical.com
Thermogravimetric Analysis (TGA) for Studying Decomposition Stages and Energetics
Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. etamu.eduatriainnovation.com It is a crucial tool for investigating the thermal stability and decomposition behavior of compounds like this compound. sgbaukrc.ac.in
In a TGA experiment, a small amount of the sample is placed in a pan that is part of a precision balance. The pan is situated within a furnace, and the temperature is increased at a constant rate. etamu.edu A continuous flow of an inert gas, such as nitrogen, is maintained to remove any gaseous decomposition products. atriainnovation.com
The resulting TGA curve plots the percentage of mass loss against temperature. The derivative of this curve (DTG curve) shows the rate of mass loss and helps to identify the temperatures at which decomposition is most rapid. mdpi.com For a peroxyester, the TGA curve can reveal:
Onset of Decomposition: The temperature at which the compound begins to lose mass, indicating the start of thermal breakdown. tainstruments.com
Decomposition Stages: Multi-step mass losses on the TGA curve can indicate a complex decomposition process, where different parts of the molecule break down at different temperatures. researchgate.netresearchgate.net For example, azo-peroxyesters have been shown to exhibit two distinct decomposition stages corresponding to the loss of nitrogen and then carbon dioxide. researchgate.net
Kinetic Parameters: By performing experiments at different heating rates, kinetic parameters such as activation energy (Ea) can be calculated, providing quantitative information about the decomposition energetics. sgbaukrc.ac.inresearchgate.net
Table 3: Hypothetical TGA Data for the Decomposition of this compound This table illustrates the type of data obtained from a TGA experiment and is not based on actual measurements for this specific compound.
| Parameter | Value | Description |
| Onset Temperature (T_onset) | 115 °C | Temperature at which significant mass loss begins. |
| Temperature at Max Decomposition Rate (T_peak) | 135 °C | The peak temperature on the DTG curve, indicating the fastest decomposition rate. |
| Mass Loss (Stage 1) | ~45% | Corresponds to the initial fragmentation of the peroxyester bond. |
| Final Residue at 500 °C | < 2% | Indicates nearly complete decomposition into volatile products. |
Data sourced from general principles of TGA analysis of organic peroxides. mdpi.comresearchgate.net
Future Directions and Emerging Research Avenues for Methyl 3 Oxobutaneperoxoate
Design and Synthesis of Novel Methyl 3-oxobutaneperoxoate Derivatives with Tailored Reactivity
The ability to fine-tune the reactivity of an initiator is paramount for controlling polymerization kinetics and the final properties of the resulting polymer. For this compound, the design and synthesis of novel derivatives represent a significant area of future research. This involves strategically modifying its molecular structure to alter its decomposition rate and the nature of the generated radicals.
Future synthetic strategies could focus on:
Alkyl Chain Modification: Altering the length and branching of the alkyl group attached to the peroxy bond can influence the stability of the resulting radical and, consequently, the initiation efficiency.
Substitution on the Butanone Moiety: Introducing electron-withdrawing or electron-donating groups onto the butanone backbone can modulate the electronic environment of the peroxy bond, thereby tuning its decomposition temperature and rate.
Introduction of Additional Functional Groups: Incorporating other functional groups, such as hydroxyl, amino, or halogen moieties, could lead to the formation of polymers with specific post-polymerization modification capabilities.
The synthesis of these novel derivatives would likely employ established methods for peroxyester synthesis, such as the reaction of the corresponding acid chloride with an alkyl hydroperoxide under basic conditions. tue.nl However, research into more sustainable and efficient synthetic routes, such as those utilizing heterogeneous catalysts or flow chemistry, will be crucial. polymtl.cathieme-connect.com
Table 1: Potential Synthetic Approaches for Novel Peroxyester Derivatives
| Synthesis Strategy | Description | Potential Impact on Reactivity |
|---|---|---|
| Schotten-Baumann Reaction | Reaction of an acid chloride with an alkyl hydroperoxide in the presence of a base. tue.nl | A versatile and well-established method applicable to a wide range of derivatives. |
| Phase-Transfer Catalysis | Use of a phase-transfer catalyst to facilitate the reaction between reactants in a biphasic system. tue.nl | Can enhance reaction rates and yields, particularly for complex substrates. |
| Heterogeneous Catalysis | Employment of solid acid or base catalysts to simplify product purification and catalyst recycling. polymtl.ca | Aligns with green chemistry principles by reducing waste and improving process efficiency. |
Integration of Advanced Computational Modeling with Experimental Studies for Predictive Insights
The synergy between computational modeling and experimental work is a powerful tool for accelerating materials discovery. For this compound and its derivatives, advanced computational techniques can provide predictive insights into their behavior, guiding experimental efforts and reducing the need for extensive trial-and-error synthesis and testing.
Key areas for computational investigation include:
Decomposition Kinetics: Quantum mechanical calculations can be employed to model the thermal decomposition pathways of peroxyesters, predicting activation energies and decomposition rates. ugent.begwdg.de This information is vital for selecting the appropriate initiator for a given polymerization process.
Solvent Effects: Computational models can simulate the influence of different solvent environments on the decomposition kinetics and initiator efficiency.
Structure-Property Relationships: Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate the molecular structure of peroxyester derivatives with their thermal stability and reactivity. researchgate.net
These computational predictions must be validated through rigorous experimental studies, such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), to ensure their accuracy and reliability. researchgate.net
Table 2: Comparison of Experimental and Computational Approaches for Studying Peroxyester Decomposition
| Method | Information Provided | Advantages | Limitations |
|---|---|---|---|
| Experimental | |||
| Differential Scanning Calorimetry (DSC) | Decomposition temperature, heat of decomposition. | Provides direct measurement of thermal properties. | Can be influenced by experimental conditions. |
| Thermogravimetric Analysis (TGA) | Thermal stability, decomposition stages. researchgate.net | Useful for determining the temperature range of decomposition. | Does not provide detailed kinetic information. |
| Computational | |||
| Quantum Mechanics (ab initio) | Activation energies, reaction pathways, transition state geometries. ugent.be | Provides fundamental insights into the decomposition mechanism. | Computationally expensive, especially for large molecules. |
Exploration of Green Chemistry Principles in Peroxyester Synthesis and Polymerization Processes
The chemical industry is increasingly shifting towards more sustainable and environmentally friendly practices. The synthesis and application of this compound and its derivatives present numerous opportunities to incorporate the principles of green chemistry.
Future research in this area should focus on:
Renewable Feedstocks: Investigating the use of bio-based starting materials for the synthesis of the peroxyester. For instance, the butanone moiety could potentially be derived from biomass. rsc.org
Green Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally benign solvents, such as ionic liquids or supercritical fluids, in both the synthesis and polymerization stages. mdpi.com
Catalyst Development: Designing highly efficient and recyclable catalysts for the synthesis of peroxyesters to minimize waste and energy consumption. polymtl.ca The use of hydrogen peroxide as a green oxidant in these synthetic routes is also a promising avenue. researchgate.netnih.gov
Energy Efficiency: Developing polymerization processes that operate at lower temperatures and pressures, which can be achieved by designing initiators with tailored decomposition temperatures.
The adoption of these green chemistry principles will not only reduce the environmental footprint of polymer production but can also lead to more cost-effective and safer manufacturing processes. credenceresearch.com
Development of High-Performance Polymeric Materials Utilizing this compound as a Precision Initiator
The ultimate goal of developing novel initiators like this compound is to enable the synthesis of high-performance polymeric materials with precisely controlled architectures and properties. The unique structure of this peroxyester could be leveraged to create polymers for a wide range of applications.
Key research avenues include:
Controlled Radical Polymerization: Exploring the use of this compound in controlled/living radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. rsc.orgtandfonline.com This would allow for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions, and complex architectures (e.g., block copolymers, star polymers).
Functional Polymers: The keto group in this compound could be incorporated as a terminal or in-chain functional group in the resulting polymer. This functionality can then be used for post-polymerization modifications, such as grafting other polymer chains or attaching bioactive molecules.
Tailored Polymer Properties: By carefully selecting the polymerization conditions and any comonomers, it should be possible to produce polymers with specific mechanical, thermal, and optical properties. For example, using this initiator in the production of styrenic or acrylic resins could lead to materials with improved performance characteristics. austral-chem.clpergan.compergan.com Polymeric peroxyesters have been shown to produce polymers with higher average molecular weight and mechanical strength. google.com
Table 3: Potential Applications of Polymers Synthesized with this compound
| Polymer Type | Potential Application | Key Property Enabled by Initiator |
|---|---|---|
| Block Copolymers | Drug delivery, nanolithography | Well-defined block structure from controlled polymerization. |
| Functionalized Polystyrenes | Coatings, adhesives | Introduction of reactive ketone groups for crosslinking. dataintelo.com |
| High-Performance Acrylics | Optical lenses, biomedical devices | Improved thermal stability and mechanical strength. |
Q & A
Q. How can computational modeling predict the reactivity of this compound in radical-mediated reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model bond dissociation energies (BDEs) of the O-O peroxo bond to predict radical initiation thresholds. Compare with experimental EPR data to validate radical intermediate stability. Such models guide solvent selection (e.g., non-polar solvents stabilize radicals) and reaction design .
Q. What experimental strategies resolve contradictions in reported kinetic data for peroxoate decomposition?
- Methodological Answer : Contradictions often arise from varying experimental conditions (e.g., temperature, solvent polarity). Use Arrhenius plots to compare activation energies across studies. Isotopic labeling (e.g., ¹⁸O in the peroxo group) paired with mass spectrometry can track decomposition pathways. Statistical meta-analysis of literature data identifies outliers and establishes consensus kinetics .
Q. How can multi-step synthesis protocols improve yield in this compound derivatives?
- Methodological Answer : Employ tandem reactions (e.g., Claisen condensation followed by peroxidation) to minimize intermediate isolation. For example, a multicomponent protocol (as in ) using 3-hydroxy-4H-chromen-4-one as a precursor achieves higher regioselectivity. Optimize catalysts (e.g., Lewis acids like ZnCl₂) and monitor reaction progress via inline FTIR to detect peroxo group formation .
Q. What analytical methods validate the stability of this compound under varying storage conditions?
- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) with HPLC-UV monitoring detect degradation products (e.g., ketones or carboxylic acids). Compare with control samples stored at -20°C under argon. X-ray crystallography confirms structural integrity, while DSC (Differential Scanning Calorimetry) identifies phase transitions linked to instability .
Methodological Design Considerations
- Data Collection : Prioritize peer-reviewed journals (e.g., Journal of Organic Chemistry) over non-academic sources. Use systematic literature reviews (37% conceptual, 26% multiple case studies) to identify research gaps .
- Experimental Validation : Replicate key studies (e.g., peroxoate synthesis in ) with rigorous controls. Cross-validate NMR/GC-MS data using independent labs to ensure reproducibility .
- Ethical Compliance : Adhere to biomedical research guidelines () for studies involving human-derived enzymes or biological systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
